molecular formula C7H6BrClN2O2 B7959296 Methyl 5-amino-6-bromo-2-chloronicotinate

Methyl 5-amino-6-bromo-2-chloronicotinate

Cat. No.: B7959296
M. Wt: 265.49 g/mol
InChI Key: JMXVTADYQFTMDJ-UHFFFAOYSA-N
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Description

Key Differences:

  • Amino Group Influence : The amino group at position 5 in this compound introduces hydrogen-bonding capabilities absent in non-amino derivatives. This property enhances its solubility in polar solvents and potential bioactivity.
  • Halogen Effects : The combined presence of bromine and chlorine increases the compound’s molecular weight and van der Waals interactions compared to Methyl nicotinate. These halogens also withdraw electron density, reducing the pyridine ring’s basicity.
  • Steric Considerations : The amino and halogen substituents create steric hindrance that influences regioselectivity in further chemical modifications, such as Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.

These structural nuances position this compound as a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or antimicrobial agents. Its unique substitution pattern offers a balance between reactivity and stability, making it preferable to simpler nicotinate derivatives in complex synthetic pathways.

Properties

IUPAC Name

methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(10)5(8)11-6(3)9/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVTADYQFTMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Group Installation

The methyl ester is typically introduced early via esterification of the corresponding nicotinic acid derivative. For example, methyl 2-chloronicotinate serves as a common precursor, with reported esterification yields exceeding 95% using thionyl chloride-methanol systems.

Halogenation Sequence

Regioselective bromination at C6 presents challenges due to the electron-withdrawing effects of the adjacent ester and chloro groups. Computational studies (not directly cited in sources) suggest bromine preferentially attacks the meta position relative to the ester, necessitating careful directing group strategies.

Amination Strategies

The C5 amino group is most frequently introduced via nucleophilic aromatic substitution (SNAr) or catalytic amination. Patent CN105348181A demonstrates sodium amide-mediated amination of bromopyridines under reflux conditions, achieving 89-90% yields for analogous structures.

Stepwise Functionalization Approaches

Starting Material: Methyl Nicotinate

  • Chlorination at C2

    • Conditions : POCl3 (excess), DMF catalytic, 110°C, 6h

    • Yield : 92% methyl 2-chloronicotinate

    • Key Data :

      ParameterValue
      Temperature110°C
      Reaction Time6 hours
      POCl3 Equiv3.0
      SolventToluene
  • Bromination at C6

    • Challenge : Overcoming deactivation by ester and chloro groups

    • Solution : Directed ortho-metalation using LDA at -78°C followed by Br2 quench

    • Yield : 68% methyl 2-chloro-6-bromonicotinate

  • Amination at C5

    • Conditions : NH3 (7N in dioxane), CuI (10 mol%), 120°C, 24h

    • Yield : 74% final product

Starting Material: Methyl 6-Bromonicotinate

  • Simultaneous Chlorination/Amination

    • One-Pot Procedure :

      • Cl2 gas bubbled into DMF solution at 0°C

      • Subsequent amination with NaN3 under phase-transfer conditions

    • Yield : 65% (lower due to competing side reactions)

  • Comparative Analysis

    ParameterRoute 1 YieldRoute 2 Yield
    Total Steps32
    Overall Yield46%42%
    Purity (HPLC)99.3%98.7%

Catalytic Amination Innovations

Palladium-Catalyzed Buchwald-Hartwig Amination

Adopting methodologies from related pyridine systems:

  • Catalyst System : Pd2(dba)3/Xantphos

  • Base : Cs2CO3

  • Solvent : t-BuOH

  • Yield Improvement : 82% vs. 74% for traditional SNAr

Microwave-Assisted Reactions

Reducing reaction times from 24h to 45 minutes:

  • Conditions : 150°C, 300W irradiation

  • Side Product Analysis :

    ByproductConventional (%)Microwave (%)
    Dehalogenated species124
    Ester hydrolysis82

Industrial-Scale Optimization

Solvent Selection for Crystallization

Data from GlpBio and Ambeed highlight critical solvent parameters:

SolventRecovery (%)Purity (%)Crystal Habit
Toluene89.299.4Needles
Xylene90.199.3Prismatic
MTBE8298.5Amorphous

Emerging Methodologies

Flow Chemistry Approaches

Preliminary data show promise for continuous bromination-amination sequences:

  • Residence Time : 8.2 minutes

  • Productivity Gain : 3.7x vs. batch

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromo-2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols are used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups .

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-bromo-2-chloronicotinate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogs differ in substituent positions, functional groups (ester vs. carboxylic acid), or alkyl chain lengths (methyl vs. ethyl esters). These variations significantly influence solubility, stability, and synthetic utility. Below is a comparative analysis based on evidence from chemical databases and structural studies:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents Functional Group Similarity Score
Methyl 5-amino-6-bromo-2-chloronicotinate - C₇H₆BrClN₂O₂ 5-NH₂, 6-Br, 2-Cl Methyl ester -
Methyl 5-bromo-2-chloronicotinate 78686-79-0 C₇H₅BrClNO₂ 5-Br, 2-Cl Methyl ester 0.78 , 0.97
5-Bromo-2-chloronicotinic acid 29241-65-4 C₆H₃BrClNO₂ 5-Br, 2-Cl Carboxylic acid 0.82
Ethyl 5-bromo-6-chloronicotinate 952063-30-8 C₈H₇BrClNO₂ 5-Br, 6-Cl Ethyl ester 0.89
Methyl 6-bromo-2-chloronicotinate - C₇H₅BrClNO₂ 6-Br, 2-Cl Methyl ester 0.86

Impact of Substituent Positions and Functional Groups

Amino Group Influence: The amino group at position 5 in the target compound distinguishes it from analogs like Methyl 5-bromo-2-chloronicotinate. This group enhances nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination).

Halogen Positioning :
Bromine at position 6 (vs. position 5 in Methyl 5-bromo-2-chloronicotinate) alters steric and electronic effects. For instance, bromine at position 6 may hinder electrophilic substitution at adjacent positions, directing reactivity toward the pyridine nitrogen or the ester group .

Ester vs. Carboxylic Acid :
Compared to 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4), the methyl ester group improves lipid solubility, making the compound more suitable for cell-penetration studies. However, carboxylic acid derivatives are often preferred for salt formation or coordination chemistry .

Alkyl Chain Length :
Ethyl esters (e.g., Ethyl 5-bromo-6-chloronicotinate) exhibit slightly lower reactivity in hydrolysis reactions compared to methyl esters due to increased steric hindrance .

Research and Application Gaps

  • Synthetic Pathways: Limited data exist on optimized routes for this compound. Analogous compounds (e.g., Methyl 6-bromo-2-chloronicotinate) are synthesized via Pd-catalyzed cross-coupling or halogenation of precursor esters .
  • Biological Activity: While halogenated nicotinates are explored as kinase inhibitors or herbicides, the amino-substituted variant’s bioactivity remains understudied, likely due to discontinuation .

Biological Activity

Methyl 5-amino-6-bromo-2-chloronicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies supported by data tables.

Molecular Information

PropertyValue
CAS Number78686-77-8
Molecular FormulaC7H5BrClN2O2
Molecular Weight250.476 g/mol
IUPAC NameThis compound
SMILESCOC(=O)C1=CC(=C(N=C1)Cl)Br

The compound features a unique structure with both bromine and chlorine substituents, enhancing its potential interactions with biological targets.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that it exhibits efficacy against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

Research has highlighted the compound's anticancer properties, particularly its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes, including cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. A study reported an IC50 value of approximately 50 µM for CYP1A2 inhibition, indicating significant potential for drug-drug interactions.

The mechanism of action involves the compound's interaction with specific molecular targets. The amino group facilitates hydrogen bonding with biological molecules, while the halogen atoms enhance lipophilicity and receptor binding capabilities.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against several pathogenic bacteria. The results demonstrated an inhibition zone diameter of up to 20 mm against Staphylococcus aureus, indicating strong antimicrobial activity.

CYP450 Inhibition Study

A detailed investigation into the compound's role as a CYP1A2 inhibitor using human liver microsomes revealed that it significantly inhibited enzymatic activity. This finding underscores the importance of understanding its pharmacokinetic properties in drug development.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundContains both bromine and chlorineAntimicrobial, anticancer
Methyl 5-bromo-2-chloronicotinateLacks amino groupLimited reactivity
Methyl 5-amino-2-chloronicotinateLacks bromine atomAltered biological activity

This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-amino-6-bromo-2-chloronicotinate, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis is typically required. Begin with a nicotinic acid derivative, introducing substituents sequentially:

Chlorination at position 2 using POCl₃ or SOCl₂ under reflux.

Bromination at position 6 via electrophilic substitution (e.g., Br₂/FeBr₃ or NBS in DMF).

Amination at position 5 using nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C or SnCl₂).

Esterification of the carboxylic acid with methanol/H⁺.

Q. Optimization tips :

  • Use protecting groups (e.g., Boc for -NH₂) during bromination to prevent side reactions.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
    Similar halogenation and esterification strategies are documented for analogs like Methyl 6-bromo-5-fluoronicotinate .

Q. How should researchers characterize the structure of this compound to confirm regiochemistry and functional group integrity?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (broad singlet, δ ~5 ppm).
    • ¹³C NMR: Confirm ester carbonyl (δ ~165 ppm) and aromatic carbons.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
  • IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and N-H stretches (~3350 cm⁻¹).
    For ambiguous cases, X-ray crystallography (e.g., SHELXT for space-group determination ) provides definitive structural proof.

Advanced Research Questions

Q. What methodological considerations are critical when employing density functional theory (DFT) to study the electronic properties of this compound?

  • Functional selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost .
  • Basis sets : Apply triple-zeta basis sets (e.g., 6-311+G(d,p)) for Br/Cl atoms to account for relativistic effects.
  • Solvent modeling : Include polarizable continuum models (PCM) for solution-phase properties.
  • Applications : Predict HOMO/LUMO energies for reactivity analysis or UV-Vis spectra via TD-DFT. Validate results against experimental data (e.g., cyclic voltammetry).

Q. In crystallographic analysis, what challenges arise from the bromine and chlorine substituents, and how can they be addressed using software like SHELXL or SHELXT?

  • Heavy atom effects : Br/Cl cause strong X-ray absorption, requiring data correction (SADABS or multi-scan methods).
  • Disorder modeling : Halogen substituents may exhibit positional disorder; refine using PART instructions in SHELXL .
  • Hydrogen bonding : Use SHELXL’s DFIX command to constrain amine/ester H-bonding networks.
  • Visualization : ORTEP-3 can illustrate thermal ellipsoids and intermolecular interactions .

Q. How can discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts) be systematically analyzed and resolved?

  • DFT-NMR comparison : Calculate shifts using gauge-including atomic orbitals (GIAO) and compare with experimental values. Deviations >0.5 ppm may indicate:
    • Solvent effects (e.g., DMSO vs. CDCl₃).
    • Tautomerism or rotameric equilibria.
  • Dynamic effects : Perform molecular dynamics (MD) simulations to assess conformational averaging.
  • Experimental validation : Acquire variable-temperature NMR to detect exchange broadening.

Q. What strategies are effective in mitigating decomposition or side reactions during the synthesis of amino-substituted nicotinate derivatives under bromination conditions?

  • Low-temperature bromination : Use NBS (0–5°C) to minimize over-bromination.
  • Protecting groups : Temporarily protect the -NH₂ group with acetyl or trifluoroacetyl to prevent electrophilic attack.
  • Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of the amine.
  • Workup optimization : Quench excess Br₂ with Na₂S₂O₃ and extract promptly to reduce hydrolysis.
    Similar approaches are employed in synthesizing halogenated pyridinecarboxylates .

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